molecular formula C22H22N4O2 B11306258 2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11306258
M. Wt: 374.4 g/mol
InChI Key: RPNDRMGOOWTEJU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system, and is substituted with dimethoxyphenyl and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-a]pyrazine core. Subsequent amination reactions introduce the amine group at the 3-position of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the imidazo[1,2-a]pyrazine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings or the imidazo[1,2-a]pyrazine core.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine: Similar imidazo[1,2-a] core but with a pyridine ring.

    2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.

    2-(3,4-Dimethoxyphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine: Lacks the dimethyl substitution on the phenyl ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethoxy and dimethyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C22H22N4O2/c1-14-6-5-7-17(15(14)2)24-22-21(25-20-13-23-10-11-26(20)22)16-8-9-18(27-3)19(12-16)28-4/h5-13,24H,1-4H3

InChI Key

RPNDRMGOOWTEJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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